Cas no 52250-51-8 (3,4-Dihydro-1-phenylisoquinoline Hydrochloride)

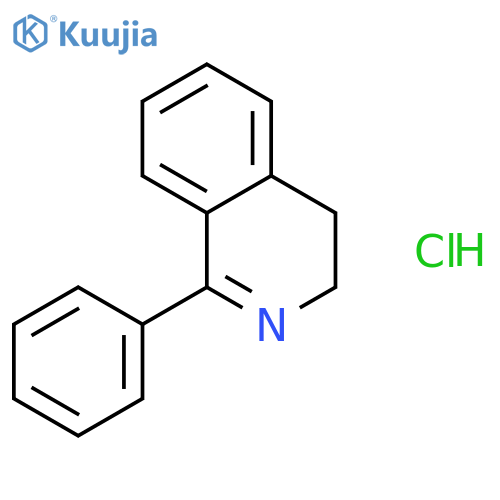

52250-51-8 structure

商品名:3,4-Dihydro-1-phenylisoquinoline Hydrochloride

3,4-Dihydro-1-phenylisoquinoline Hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-Phenyl-3,4-dihydroisoquinoline hydrochloride

- 3,4-Dihydro-1-phenylisoquinoline Hydrochloride

- 1-phenyl-3,4-dihydroisochinoline hydrochloride

- 1-phenyl-3,4-dihydroisoquinolin HCl salt

- 1-phenyl-3,4-dihydroisoquinoline;hydrochloride

- Isoquinoline, 3,4-dihydro-1-phenyl-, hydrochloride

- CS-7013

- MFCD11558914

- A918362

- 1-Phenyl-3,4-dihydroisoquinolinehydrochloride

- 3,4-Dihydro-1-phenylisoquinoline HCl

- AKOS000425429

- 52250-51-8

- CHEMBL3246065

-

- インチ: InChI=1S/C15H13N.ClH/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h1-9H,10-11H2;1H

- InChIKey: CCQSSXFAAAJMCP-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC=CC=C2)=NCCC3=C1C=CC=C3.Cl

計算された属性

- せいみつぶんしりょう: 243.08100

- どういたいしつりょう: 243.0814771g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 263

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.4Ų

じっけんとくせい

- PSA: 12.36000

- LogP: 3.31770

3,4-Dihydro-1-phenylisoquinoline Hydrochloride セキュリティ情報

3,4-Dihydro-1-phenylisoquinoline Hydrochloride 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3,4-Dihydro-1-phenylisoquinoline Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM146197-1g |

1-phenyl-3,4-dihydroisoquinoline hydrochloride |

52250-51-8 | 95% | 1g |

$53 | 2024-07-15 | |

| TRC | D449940-100mg |

3,4-Dihydro-1-phenylisoquinoline Hydrochloride |

52250-51-8 | 100mg |

$ 87.00 | 2023-09-07 | ||

| Ambeed | A523301-5g |

1-Phenyl-3,4-dihydroisoquinoline hydrochloride |

52250-51-8 | 95+% | 5g |

$150.0 | 2024-04-18 | |

| TRC | D449940-25g |

3,4-Dihydro-1-phenylisoquinoline Hydrochloride |

52250-51-8 | 25g |

$334.00 | 2023-05-18 | ||

| Ambeed | A523301-1g |

1-Phenyl-3,4-dihydroisoquinoline hydrochloride |

52250-51-8 | 95+% | 1g |

$50.0 | 2024-04-18 | |

| Chemenu | CM146197-5g |

1-phenyl-3,4-dihydroisoquinoline hydrochloride |

52250-51-8 | 95% | 5g |

$159 | 2024-07-15 | |

| TRC | D449940-1g |

3,4-Dihydro-1-phenylisoquinoline Hydrochloride |

52250-51-8 | 1g |

$ 150.00 | 2023-09-07 | ||

| TRC | D449940-100g |

3,4-Dihydro-1-phenylisoquinoline Hydrochloride |

52250-51-8 | 100g |

$1426.00 | 2023-05-18 | ||

| TRC | D449940-10g |

3,4-Dihydro-1-phenylisoquinoline Hydrochloride |

52250-51-8 | 10g |

$ 190.00 | 2023-09-07 | ||

| Crysdot LLC | CD11111322-100g |

1-Phenyl-3,4-dihydroisoquinoline hydrochloride |

52250-51-8 | 95+% | 100g |

$743 | 2024-07-17 |

52250-51-8 (3,4-Dihydro-1-phenylisoquinoline Hydrochloride) 関連製品

- 26210-39-9(1-methyl-3,4-dihydroisoquinoline hydrochloride)

- 52250-50-7(1-Phenyl-3,4-dihydro-isoquinoline)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬